7-Hydroxy Methotrexate-d3

Description

Contextualization of Methotrexate (B535133) Metabolism and Key Metabolites in Experimental Systems

Methotrexate's therapeutic and toxic effects are intricately linked to its complex metabolic pathway. Upon administration, methotrexate is metabolized in the liver to 7-Hydroxy Methotrexate. mdpi.com This conversion is a significant aspect of its biotransformation. In addition to 7-Hydroxy Methotrexate, another important metabolite is 2,4-diamino-N10-methylpteroic acid (DAMPA), which is formed in the intestine. nih.gov Furthermore, within red blood cells, methotrexate is converted into its active polyglutamated forms (MTXPGs). nih.gov

The balance between methotrexate and its metabolites, particularly 7-Hydroxy Methotrexate, is of clinical significance. 7-Hydroxy Methotrexate has been shown to be substantially less potent as a dihydrofolate reductase inhibitor compared to the parent drug. nih.gov However, its accumulation can influence the pharmacokinetics of methotrexate, partly through competitive transport across cell membranes. researchgate.net Due to its lower solubility, high concentrations of 7-Hydroxy Methotrexate can contribute to nephrotoxicity by precipitating in the renal tubules. mdpi.com Therefore, understanding the formation and clearance of these metabolites is crucial for optimizing methotrexate therapy and minimizing its adverse effects.

Experimental systems designed to investigate methotrexate metabolism often rely on sensitive and specific analytical methods to quantify the parent drug and its metabolites in various biological matrices, such as plasma and cerebrospinal fluid. nih.gov Rabbits have been used as an animal model to study the pharmacokinetics of methotrexate and 7-hydroxy-methotrexate, revealing that extensive formation of the metabolite occurs after intravenous administration. alljournals.cn

Fundamental Principles of Deuterated Analogs in Pharmacological and Metabolic Research

Deuterated analogs, such as 7-Hydroxy Methotrexate-d3, are stable isotope-labeled compounds that play a pivotal role in pharmacological and metabolic research. medchemexpress.com In these molecules, one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612). This substitution results in a molecule that is chemically and pharmacologically very similar to its non-deuterated counterpart but has a higher molecular weight.

The key principle behind the use of deuterated analogs in research is their utility as internal standards in quantitative analysis, particularly in mass spectrometry-based methods. researchgate.net When a known quantity of a deuterated analog is added to a biological sample, it co-elutes with the non-deuterated analyte during chromatography. However, due to the mass difference, the two compounds are distinguished by the mass spectrometer. This allows for precise and accurate quantification of the analyte, as any sample loss or variability during sample preparation and analysis affects both the analyte and the internal standard equally, with the ratio between them remaining constant.

Beyond their use as internal standards, deuterated analogs can also be employed to investigate the kinetic isotope effect. The bond between carbon and deuterium is stronger than the carbon-hydrogen bond. If the cleavage of this bond is the rate-limiting step in a metabolic reaction, the deuterated compound will be metabolized more slowly. This phenomenon can be exploited to study metabolic pathways and to develop drugs with improved pharmacokinetic profiles.

Overview of Current Research Landscape and Unaddressed Scientific Questions for this compound

The current research landscape for this compound is predominantly centered on its application as an internal standard in bioanalytical method development and validation for the therapeutic drug monitoring of methotrexate. nih.gov Numerous studies have established and validated LC-MS/MS methods for the simultaneous determination of methotrexate and its major metabolite, 7-Hydroxy Methotrexate, in human plasma, utilizing this compound to ensure accuracy and precision. researchgate.netnih.gov These methods are critical for individualizing therapy in patients receiving high-dose methotrexate to prevent severe toxicities. researchgate.net

While its role as an internal standard is well-established, there is a notable lack of research exploring other potential applications of this compound. For instance, studies specifically investigating its own metabolic fate, potential for altered pharmacokinetics due to the deuterium isotope effect, or its use as a tracer to elucidate the finer details of methotrexate metabolism in vivo are scarce.

Several unaddressed scientific questions present opportunities for future research:

Metabolic Stability and Kinetic Isotope Effects: Could the deuterium substitution in this compound lead to a discernible kinetic isotope effect, thereby altering its rate of formation from a deuterated methotrexate precursor or its subsequent metabolism and elimination? Investigating this could provide deeper insights into the enzymes and mechanisms governing methotrexate metabolism.

Pharmacokinetic Profiling: A detailed pharmacokinetic study of this compound itself has not been extensively reported. Such a study could help in understanding if its distribution, metabolism, and excretion differ significantly from the non-deuterated metabolite.

Tracer in Metabolic Studies: this compound could be used as a tracer in sophisticated metabolic studies to track the conversion of methotrexate to its hydroxylated metabolite in various tissues and cellular compartments with high precision.

Interaction with Drug Transporters: Research could be conducted to determine if this compound exhibits any altered affinity for the drug transporters that are responsible for the cellular influx and efflux of methotrexate and its metabolites.

Addressing these questions would not only expand the utility of this compound beyond its current application but also contribute to a more comprehensive understanding of methotrexate's pharmacology.

Chemical Compound Information

| Compound Name |

| This compound |

| Methotrexate |

| 7-Hydroxy Methotrexate |

| 2,4-diamino-N10-methylpteroic acid |

| Methotrexate polyglutamates |

Research Findings on Methotrexate and its Metabolites

| Parameter | Methotrexate (MTX) | 7-Hydroxy Methotrexate (7-OH-MTX) | Source |

|---|---|---|---|

| Median Terminal Elimination Half-life | 55 hours | 116 hours | nih.gov |

| Primary Route of Elimination | Renal | Renal | mdpi.com |

| Relative Potency (DHFR Inhibition) | High | ~200-fold less potent than MTX | nih.gov |

| Aqueous Solubility | Higher | Lower | mdpi.com |

| Metabolite Formation Site | - | Primarily Liver | mdpi.com |

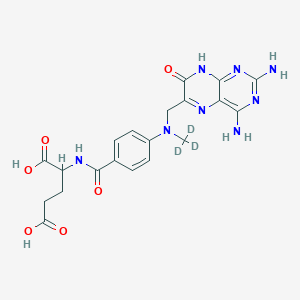

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O6/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32)/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODZDDDNGRLGSI-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for 7 Hydroxy Methotrexate D3

Chemical Synthesis Pathways for 7-Hydroxymethotrexate Precursors

The construction of 7-Hydroxymethotrexate relies on the convergent synthesis of two primary building blocks: a substituted pteridine (B1203161) ring system and an N-methylated p-aminobenzoyl-L-glutamic acid side chain.

One common synthetic route for the pteridine portion begins with 2,4,5,6-tetraaminopyrimidine, often used as its hydrochloride salt. google.com This precursor undergoes a ring-closing reaction with a suitable three-carbon compound, such as dihydroxyacetone, to form the bicyclic pteridine core, yielding 2,4-diamino-6-hydroxymethylpteridine. google.com To facilitate coupling with the side-chain, the 6-hydroxymethyl group is typically activated by converting it to a more reactive leaving group. A standard method involves bromination using agents like triphenylphosphine (B44618) dibromide, which produces the key intermediate, 6-(bromomethyl)-2,4-diaminopteridine hydrobromide. nih.govmdpi.comgoogle.comnih.gov

The second essential precursor is the side-chain, diethyl p-(N-methylamino)benzoyl-L-glutamate. Its synthesis typically starts from the more readily available diethyl N-(p-aminobenzoyl)-L-glutamate. bjmu.edu.cnnih.gov The crucial N-methyl group is introduced through a methylation reaction. nih.gov A multi-step process for producing p-(N-methyl)-aminobenzoyl-L-glutamic acid involves protecting the amino group, chlorination, reaction with L-glutamic acid, and subsequent deprotection and hydrolysis. google.comjustia.com

The introduction of the 7-hydroxy group can be accomplished at different stages. One established method involves the direct chemical modification of a pre-formed Methotrexate (B535133) molecule. For instance, a specific cyanation at the C-7 position of the pteridine ring using diethyl phosphorocyanidate, followed by hydrolysis of the resulting 7-cyano derivative, yields 7-Hydroxymethotrexate. nih.gov This post-assembly modification provides a direct pathway to the desired hydroxylated scaffold.

Deuteration Techniques and Incorporation into Methotrexate Metabolite Structures

The incorporation of deuterium (B1214612) into the methotrexate metabolite structure is a critical step, designed to create a stable, heavy-isotope version of the molecule for use as an internal standard in mass spectrometry-based assays. medchemexpress.commedchemexpress.com For 7-Hydroxy Methotrexate-d3, the deuterium atoms are specifically located on the N-methyl group, creating a -CD3 moiety. scbt.comsimsonpharma.com

The most direct and controlled method for achieving this specific labeling is to use a deuterated reagent during the synthesis of the side-chain precursor. The methylation of diethyl N-(p-aminobenzoyl)-L-glutamate is performed using a deuterated methylating agent. Iodomethane-d3 (CD3I) is a widely used reagent for this purpose due to its high isotopic enrichment and reactivity. exsyncorp.comguidechem.combloomtechz.comnbinno.com The reaction introduces the trideuteriomethyl group onto the aniline (B41778) nitrogen, producing diethyl N-(p-(methyl-d3)amino)benzoyl-L-glutamate. This deuterated side-chain is then coupled with the pteridine precursor, such as 6-(bromomethyl)-2,4-diaminopteridine, to form the backbone of Methotrexate-d3. nih.govmdpi.com Subsequent hydroxylation at the 7-position as previously described yields the final this compound product.

Alternative deuteration strategies exist but offer less site-specificity for this particular compound. These include:

Hydrogen-Deuterium (H/D) Exchange: This technique involves exposing the molecule to a deuterium source, such as deuterated water (D2O), often in the presence of an acid, base, or metal catalyst (e.g., palladium, platinum). google.comwikipedia.org While effective for exchanging labile protons or even some non-labile protons on aromatic rings, it is not suitable for specifically creating a -CD3 group and may lead to a mixture of isotopologues with deuterium incorporated at various positions. wikipedia.orgpsu.edu

Catalytic Deuterodehalogenation: This method involves replacing a halogen atom (e.g., bromine) with a deuterium atom using a deuterium source and a catalyst, such as palladium on carbon (Pd/C). researchgate.net This is useful for introducing deuterium onto an aromatic or heterocyclic ring but is not the preferred method for methyl group deuteration.

The synthesis of the deuterated methylating agent, iodomethane-d3, is itself a key process, often starting from deuterated methanol (B129727) (CD3OH) and reacting it with an iodine source. guidechem.com

Advanced Characterization of Isotopic Purity and Structural Integrity for Research Applications

To ensure the reliability of this compound as an internal standard, its isotopic purity and structural integrity must be rigorously verified using advanced analytical techniques. The primary methods employed are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which provide complementary information. wikipedia.org

Mass Spectrometry (MS) is the cornerstone for determining isotopic enrichment. High-resolution mass spectrometry (HRMS) is particularly powerful as it can differentiate between ions with very small mass differences. researchgate.net In the analysis of this compound, MS is used to:

Confirm Molecular Weight: Verify that the synthesized compound has the expected molecular weight corresponding to the formula C20H19D3N8O6. medchemexpress.com

Determine Isotopic Distribution: Quantify the relative abundance of the unlabeled compound (M+0) and the various deuterated isotopologues (d1, d2, d3). This confirms the percentage of the desired d3 species and identifies any residual, partially deuterated molecules.

Analyze Fragmentation Patterns: In tandem mass spectrometry (MS/MS), the compound is fragmented, and the resulting daughter ions are analyzed. The specific mass-to-charge (m/z) transitions for this compound (e.g., m/z 474.2→327.2) compared to its non-deuterated analog (m/z 471.2→324.2) confirm the location of the label on the fragmented portion of the molecule. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive information about the molecular structure and the precise location of the deuterium atoms.

Proton NMR (¹H NMR): This is a fundamental technique for confirming successful deuteration. In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons should be absent or significantly diminished, providing direct evidence of H-to-D substitution at that position. thno.orgmdpi.com The other signals in the spectrum confirm that the rest of the molecular structure remains intact.

Deuterium NMR (²H NMR): While less common, ²H NMR can be used to directly observe the deuterium nucleus. This provides unambiguous confirmation of deuterium incorporation and can help identify the locations of the labels within the molecule.

The combination of these methods ensures that the final product has the correct chemical structure, a high degree of isotopic enrichment, and that the deuterium label is in the specified position, thereby validating its use for high-precision quantitative research applications.

Table 1: Analytical Techniques for Characterization of this compound

| Technique | Purpose | Key Findings |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Determines isotopic purity and confirms molecular weight. | Provides exact mass measurement and quantifies the relative abundance of d0, d1, d2, and d3 isotopologues. researchgate.net |

| Tandem Mass Spectrometry (LC-MS/MS) | Confirms structural identity and label location through fragmentation. | Monitors specific mass transitions (parent ion → daughter ion) unique to the deuterated standard (e.g., m/z 474.2→327.2). nih.gov |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Verifies structural integrity and confirms site of deuteration. | Shows absence or significant reduction of the N-methyl proton signal, confirming deuteration at this site. thno.orgnih.gov |

| Deuterium Nuclear Magnetic Resonance (²H NMR) | Directly detects the presence and location of deuterium atoms. | Provides a direct signal for the deuterium nucleus, offering definitive proof of labeling. |

Mechanistic Investigations into Metabolic Formation and Biotransformation of 7 Hydroxymethotrexate in Experimental Systems

Enzymatic Pathways and Catalytic Mechanisms in Mammalian Models

In mammalian systems, the hydroxylation of Methotrexate (B535133) to form 7-hydroxymethotrexate is primarily catalyzed by a group of cytosolic enzymes known as molybdenum hydroxylases, which include aldehyde oxidase and xanthine (B1682287) oxidase. cas.czontosight.airesearchgate.net These enzymes are responsible for the oxidation of MTX, a process that does not involve the cytochrome P450 system. cas.cz

Aldehyde oxidase (AOX) is recognized as the main enzyme responsible for the oxidation of methotrexate to its 7-hydroxy metabolite in various mammalian species, including humans, rabbits, and guinea pigs. ontosight.ainih.govnih.gov AOX, a cytosolic molybdoflavoenzyme, catalyzes the hydroxylation of N-heterocycles and the oxidation of aldehydes. researchgate.netnih.gov The mechanism involves a nucleophilic attack at an electron-deficient carbon atom adjacent to a ring nitrogen. scispace.com

Studies using potent and selective inhibitors of aldehyde oxidase have confirmed its central role. For instance, menadione (B1676200), a known AOX inhibitor, has been shown to significantly decrease the rate of 7-OH-MTX formation in liver cytosol preparations from both rats and humans. cas.cznih.gov In one study, 100 µM of menadione reduced the formation of 7-OH-MTX by 94% in rat liver cytosol and by 69% in human liver cytosol. cas.cz This demonstrates the significant contribution of AOX to MTX hydroxylation in these models. cas.cznih.gov While AOX is the primary enzyme, its activity varies considerably across species. nih.gov

Xanthine oxidase (XO), an enzyme structurally and evolutionarily related to AOX, also contributes to the formation of 7-hydroxymethotrexate. cas.czontosight.ainih.gov While generally considered to have a less significant role than AOX in most species, its contribution can be noteworthy, particularly in human tissues. cas.cz

The involvement of XO has been demonstrated through inhibition studies using allopurinol (B61711), a specific inhibitor of xanthine oxidase. In human liver cytosol, 100 µM of allopurinol was found to reduce the rate of MTX hydroxylation by 31.5%. cas.cz Interestingly, the same concentration of allopurinol had no inhibitory effect on 7-OH-MTX formation in rat liver cytosol, highlighting species-specific differences in the metabolic pathway. cas.cz Some research indicates that while MTX does not inhibit XO activity, it can directly scavenge superoxide (B77818) radicals produced by the enzyme. researchgate.net

The enzymatic conversion of Methotrexate to 7-hydroxymethotrexate occurs predominantly in the soluble fraction of the cell, the cytosol, with the liver being the primary organ for this metabolic process. cas.cznih.govekb.eg Both aldehyde oxidase and xanthine oxidase are cytosolic enzymes. cas.czresearchgate.net

In vitro studies have consistently shown that MTX is metabolized to 7-OH-MTX in the cytosolic fraction of liver homogenates from both rats and humans. cas.cz Conversely, no significant formation of the 7-hydroxy metabolite has been observed in the microsomal fraction, which contains the cytochrome P450 enzyme system. cas.cz This confirms that MTX hydroxylation is a cytosolic process, independent of microsomal monooxygenases. The activity of these cytosolic enzymes, particularly aldehyde oxidase, is highly expressed in the liver, reinforcing its status as the main site of MTX metabolism. researchgate.net

Microbial Metabolism of Methotrexate and its Metabolites in Preclinical Contexts (e.g., intestinal flora models)

The gut microbiome plays a significant role in the metabolism of various drugs, including Methotrexate. acrabstracts.orgnih.gov In preclinical models, intestinal flora have been shown to directly metabolize MTX, potentially influencing its bioavailability and therapeutic effect. acrabstracts.orgfrontiersin.org

A key metabolic pathway mediated by gut bacteria involves the cleavage of the glutamate (B1630785) moiety from MTX and its metabolites. nih.govfrontiersin.org The bacterial enzyme glutamate carboxypeptidase G2 (CPDG2), found in bacteria such as Pseudomonas species, can hydrolyze MTX to form 2,4-diamino-N(10)-methylpteroic acid (DAMPA) and glutamate. frontiersin.org Crucially, this enzymatic activity extends to the metabolite 7-OH-MTX. The same bacterial enzyme can cleave the terminal glutamate residue from 7-OH-MTX to produce 7-hydroxy-DAMPA. nih.gov

Furthermore, MTX itself exhibits antibacterial properties and can alter the composition of the gut microbiota, often leading to a decrease in the abundance of Bacteroidetes and an increase in Firmicutes. acrabstracts.orgfrontiersin.orgnih.gov Studies have also identified that some gut bacteria can convert MTX into its polyglutamated forms, a novel finding not previously described outside of host cells. acrabstracts.orgacrabstracts.org This complex interplay, where the drug affects the microbiota and the microbiota metabolizes the drug, highlights the importance of considering intestinal flora in preclinical assessments of MTX and its metabolites like 7-OH-MTX.

Comparative Analysis of Metabolic Rates and Profiles Across Different Research Models

The rate and profile of Methotrexate metabolism, particularly its conversion to 7-hydroxymethotrexate, exhibit significant variability across different experimental models and species. This interspecies variation is a critical consideration when extrapolating preclinical findings to humans.

Interspecies differences in hepatic metabolism are pronounced. Studies comparing aldehyde oxidase activity have shown that rabbit liver cytosol metabolizes MTX at a rate approximately three orders of magnitude higher than human liver cytosol. nih.gov A broader comparison revealed that MTX was cleared most rapidly by rabbit liver, followed in descending order by monkey, guinea pig, rat, and human liver models. nih.gov

Metabolic profiles can also differ within specific disease models. For example, in studies of acute lymphoblastic leukemia (ALL) cells, the parameters for MTX transport and metabolism into polyglutamates varied significantly depending on the molecular subtype of the cancer, indicating that the cellular context is a key determinant of the drug's metabolic fate. plos.org

Preclinical Disposition and Pharmacokinetics of 7 Hydroxymethotrexate D3 in Experimental Models

Cellular Transport Mechanisms and Carrier-Mediated Interactions in In Vitro Systems

The movement of 7-Hydroxymethotrexate-d3 (B12394060) across cell membranes is a highly regulated process, primarily mediated by specific transport proteins. Studies in in vitro systems, such as freshly isolated hepatocytes, have provided significant insights into these mechanisms.

In isolated rabbit hepatocytes, the transport of 7-Hydroxymethotrexate is rapid. When these cells are exposed to Methotrexate (B535133), the intracellular appearance of its 7-hydroxy metabolite occurs swiftly, exceeding the concentration of the parent compound within seconds nih.gov. This indicates that the rate of hydroxylation is comparable to, or even faster than, the rate of Methotrexate's association with its target enzyme, dihydrofolate reductase nih.gov.

The transport properties of 7-Hydroxymethotrexate itself have been studied, as it is not significantly metabolized further or bound within these cells nih.gov. One key finding is that net transport is markedly stimulated by sodium azide (B81097), an inhibitor of cellular energy metabolism. This suggests an energy-dependent efflux mechanism is actively pumping the metabolite out of the cell, and inhibiting this process leads to its accumulation nih.gov.

The transport of 7-Hydroxymethotrexate is influenced by the presence of other folate compounds, indicating shared transport pathways. For instance, the net transport of 7-Hydroxymethotrexate into rabbit hepatocytes is reduced by the addition of 5-formyltetrahydrofolate (leucovorin) nih.gov. This competitive inhibition suggests that both compounds vie for the same carrier proteins, a characteristic feature of folate analog transport systems. This interaction is crucial, as it implies that the cellular uptake of 7-Hydroxymethotrexate can be modulated by other structurally similar molecules.

While specific data on the influence of extracellular ionic and anionic composition on 7-Hydroxymethotrexate-d3 transport is limited, the general mechanisms of folate analog transport are known to be sensitive to the ionic environment. The stimulation of net transport by the metabolic inhibitor sodium azide points towards an active transport system, which is often coupled to ion gradients (e.g., H+, Na+) across the cell membrane nih.gov. Changes in the extracellular pH or concentrations of key ions could therefore be expected to alter the transport kinetics, though specific studies on 7-Hydroxymethotrexate are needed to delineate these effects precisely.

Protein Binding Dynamics in Biological Matrices of Research Models

In biological fluids, the extent of a drug's binding to plasma proteins is a critical determinant of its pharmacokinetic behavior, as only the unbound fraction is available for distribution, metabolism, and excretion. 7-Hydroxymethotrexate is known to be extensively bound to plasma proteins, primarily albumin nih.gov.

Studies in human serum, which serve as a relevant model, show that 7-Hydroxymethotrexate is 90-95% bound nih.gov. The mean protein-binding ratio was determined to be 76.84% in one pediatric study nih.gov. This high degree of binding means that a significant portion of the metabolite acts as a circulating reservoir. Various substances can displace 7-Hydroxymethotrexate from its binding sites on albumin. In vitro equilibrium dialysis experiments have demonstrated that non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) and indomethacin (B1671933) can reduce its binding in a concentration-dependent manner nih.gov. Other endogenous and exogenous substances, including bilirubin (B190676) and certain sulfonamides, also compete for the same binding sites nih.gov. This displacement can transiently increase the concentration of the free, pharmacologically active metabolite.

| Parameter | Finding | Model System | Reference |

| Primary Binding Protein | Albumin | Human Serum | nih.gov |

| Extent of Binding | 90-95% | Human Serum | nih.gov |

| Mean Binding Ratio | 76.84% (range: 24.92% - 95.81%) | Human Plasma (Pediatric) | nih.gov |

| Displacing Agents | Naproxen, Indomethacin, Bilirubin | Human Serum (In Vitro) | nih.gov |

Tissue Distribution Studies in Animal Models

The distribution of 7-Hydroxymethotrexate into various tissues has been evaluated in several animal models, including rats and rabbits. These studies generally indicate that the metabolite is less extensively distributed into tissues than its parent compound, Methotrexate nih.gov.

In a study involving rats administered a 1 mg/kg intravenous dose, tissue concentrations of Methotrexate were higher than those of 7-Hydroxymethotrexate in all examined tissues, which included the brain, lungs, liver, kidneys, testes, fat, and muscle nih.gov. The highest concentrations of 7-Hydroxymethotrexate were consistently found in the kidneys, highlighting the organ's primary role in its elimination nih.govnih.gov. In rabbits, after a six-hour infusion, the highest concentration of the metabolite was also found in the kidney, at a level 7.2 times greater than that in plasma nih.gov. Furthermore, higher ratios of 7-Hydroxymethotrexate to Methotrexate were observed in the liver, small intestine, kidney, and testis compared to the plasma ratio, suggesting that conversion of the parent drug to the metabolite may occur in these tissues as well nih.gov.

| Animal Model | Key Findings on Tissue Distribution | Reference |

| Rat | - Methotrexate tissue concentrations exceeded those of 7-Hydroxymethotrexate in all tissues.- Highest 7-Hydroxymethotrexate concentrations were found in renal tissue. | nih.gov |

| Rabbit | - Highest metabolite concentration found in the kidney (7.2x plasma concentration).- Higher 7-Hydroxymethotrexate/Methotrexate ratio in liver, small intestine, kidney, and testis compared to plasma. | nih.gov |

Elimination Pathways and Mechanistic Considerations in Preclinical Pharmacokinetics

The elimination of 7-Hydroxymethotrexate-d3 from the body involves both renal and biliary excretion, with the predominant pathway varying between species.

In rats, the primary route of elimination is through the bile. Following intravenous administration, approximately 72.8% of the 7-Hydroxymethotrexate dose is recovered in the bile, while only 11.2% is found in the urine nih.gov. The liver is considered the major site for the formation of 7-Hydroxymethotrexate from Methotrexate, with biliary concentrations of the metabolite being up to 720 times higher than peak serum concentrations nih.gov. The elimination of 7-Hydroxymethotrexate from rat bile is monophasic with a half-life of about 29.4 minutes nih.gov.

In contrast, renal excretion appears to be the more dominant pathway in rabbits. Studies have shown that essentially the entire administered dose of 7-Hydroxymethotrexate could be recovered in the urine alljournals.cn. The renal clearance of the metabolite in rabbits, similar to Methotrexate, decreases with increasing plasma levels, which suggests that active tubular secretion is a key mechanism in its excretion alljournals.cn.

The pharmacokinetic profile of 7-Hydroxymethotrexate is typically biphasic. In rats, it exhibits a longer terminal half-life (t1/2β) compared to Methotrexate nih.gov. In rabbits, the plasma clearance of 7-Hydroxymethotrexate was also observed to be slower than that of its parent compound nih.gov.

| Parameter | Rat | Rabbit | Reference |

| Primary Elimination Route | Biliary Excretion (72.8% of dose) | Renal Excretion (~100% of dose) | nih.govalljournals.cn |

| Urinary Excretion | 11.2% of dose | ~100% of dose | nih.govalljournals.cn |

| Terminal Half-Life (t1/2) | Longer than Methotrexate (~97.2 min) | Slower clearance than Methotrexate | nih.govnih.govnih.gov |

| Total Body Clearance | ~9.6 ml x kg⁻¹ x min⁻¹ | Reduced with increasing dose | nih.govalljournals.cn |

Pharmacokinetic Modeling and Simulation of Parent-Metabolite Systems

A system-approach, utilizing the theory of dynamic systems, offers a sophisticated method for characterizing the formation of 7-hydroxymethotrexate from its parent compound, methotrexate. This methodology treats the metabolic process as a dynamic system where the input is the plasma concentration-time profile of the parent drug and the output is the plasma concentration-time profile of the metabolite.

One study exemplified this approach by modeling the formation of 7-hydroxymethotrexate (7-OH-MTX) from methotrexate (MTX) in patients. The analysis revealed that while the metabolic ratios of MTX to 7-OH-MTX in plasma remained constant over the initial three months of treatment, the dynamics of metabolite formation changed significantly. longdom.orgresearchgate.net The mean time for the formation of 7-OH-MTX from MTX increased from approximately 9.35 hours to 15.59 hours. longdom.orgresearchgate.net Concurrently, the rate of formation of 7-OH-MTX from MTX decreased from 0.5 L/h to 0.29 L/h over the same period. longdom.orgresearchgate.net This suggests a time-dependent change in the metabolic process, which can be effectively captured by dynamic systems modeling.

This advanced mathematical modeling is considered a universal tool that can be applied across various scientific fields beyond pharmacokinetics. longdom.orgresearchgate.net In preclinical experimental models, this approach can be invaluable for elucidating the time-varying nature of enzymatic processes responsible for the conversion of methotrexate to 7-hydroxymethotrexate-d3.

A common approach in population pharmacokinetic (PopPK) modeling is to use a compartmental model to describe the disposition of both the parent drug and its metabolite simultaneously. For instance, a three-compartment chain model has been used to characterize the in vivo processes of MTX and 7-OHMTX. nih.gov This type of model typically includes central and peripheral compartments for the parent drug, with the metabolite being formed from the central compartment of the parent and eliminated from its own central compartment. nih.gov Such models allow for the estimation of key pharmacokinetic parameters, including clearance and volume of distribution for both compounds. researchgate.net

| Parameter | Initial Phase of Treatment | Third Phase of Treatment |

|---|---|---|

| Mean Time of Formation (h) | 9.35 ± 1.78 | 15.59 ± 2.22 |

| Maximum Rate of Formation (L/h) | 0.52 ± 0.09 | 0.29 ± 0.07 |

Data derived from a study on the formation of 7-hydroxymethotrexate from methotrexate. longdom.org

Understanding the intracellular pharmacokinetics of methotrexate and its metabolites is critical, as their therapeutic and toxic effects are exerted within the cell. Intracellularly, methotrexate is converted to polyglutamated forms (MTX-PGs), which are retained in the cell and are potent inhibitors of key enzymes in the folate pathway. While 7-hydroxymethotrexate also undergoes polyglutamation, its inhibitory activity is significantly less than that of the parent compound.

Intracellular pharmacokinetic models have been developed to describe the transformation of methotrexate to its polyglutamated metabolites. nih.govplos.org These models typically account for the transport of the drug into and out of the cell, as well as the enzymatic processes of polyglutamation by folylpolyglutamate synthetase (FPGS) and deconjugation by γ-glutamyl hydrolase (GGH). nih.gov A kinetic model can be established to describe the conversion of the parent drug (MTX-PG₁) to its intracellular glutamate-linked metabolites (MTX-PG₂₋₇). nih.govplos.org

Key parameters in these models include:

k_in : The kinetic constant for drug transport into the cell. nih.govplos.org

k_out : The kinetic constant for drug transport out of the cell. nih.govplos.org

V_max : The maximum rate of intracellular MTX-PG generation, related to FPGS activity. nih.govplos.org

k_GGH : The kinetic constant for the hydrolysis of MTX-PGs back to the parent drug, related to GGH activity. nih.govplos.org

Studies in various tumor cell lines have shown that the intracellular concentration of MTX is positively correlated with the extracellular concentration. nih.govplos.org However, the accumulation of the active polyglutamated forms can reach a plateau at high extracellular concentrations, which may be due to the saturation of the FPGS enzyme. nih.govplos.org

| Parameter | Description |

|---|---|

| k_in | Rate constant of drug influx into the cell. |

| k_out | Rate constant of drug efflux from the cell. |

| V_max (FPGS) | Maximum rate of polyglutamate formation. |

| k_GGH | Rate constant of polyglutamate hydrolysis. |

Parameters used in modeling the intracellular kinetics of methotrexate and its polyglutamates. nih.govplos.org

Advanced Analytical Methodologies for Quantitative Research of 7 Hydroxy Methotrexate D3

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Techniques

LC-MS/MS has become the gold standard for the quantitative analysis of methotrexate (B535133) and its metabolites due to its high sensitivity and selectivity. nih.govsci-hub.sescienceopen.comrsc.org The development of robust LC-MS/MS methods for the analysis of 7-hydroxy methotrexate, where 7-Hydroxy Methotrexate-d3 would serve as an ideal internal standard, involves meticulous optimization of both the chromatographic separation and mass spectrometric detection parameters.

Optimization of Chromatographic Separation Parameters (e.g., stationary phases, mobile phases, flow rates)

Effective chromatographic separation is essential to distinguish the analyte from other endogenous and exogenous components in a sample, thereby minimizing matrix effects. For the analysis of 7-hydroxy methotrexate, various reversed-phase columns, such as C18 and phenyl-hexyl, have been successfully employed. nih.govrsc.orgoup.com

The selection of the mobile phase composition is critical for achieving optimal peak shape and retention time. A common approach involves a gradient elution using a mixture of an aqueous solution containing a modifier, like formic acid or ammonium (B1175870) acetate (B1210297), and an organic solvent, such as methanol (B129727) or acetonitrile (B52724). nih.govscienceopen.comwiley.com For instance, one method utilized a gradient elution with 0.2% formic acid in water as mobile phase A and methanol as mobile phase B on a Zorbax C18 column. nih.gov Another established method employed a mobile phase consisting of 50 mM sodium acetate buffer (pH 3.6) and acetonitrile (89/11, v/v) on a Kromasil 100 C18 column. oup.com

Flow rates are typically optimized to balance analysis time with separation efficiency, with rates around 0.3 to 0.8 mL/min being common. nih.govdovepress.com The column temperature is also a key parameter, often maintained at around 40°C to ensure consistent retention times and peak shapes. dovepress.comnih.gov

Table 1: Examples of Optimized Chromatographic Parameters for 7-Hydroxy Methotrexate Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | Zorbax C18 (3.5 µm, 2.1 × 100 mm) nih.gov | Phenomenex Synergi Polar-RP (4µ, 75 × 2.0mm) nih.gov | Kromasil 100 C18 (5 µm, 250 × 4.6 mm) oup.com |

| Mobile Phase A | 0.2% formic acid in water nih.gov | 0.1% formic acid in water nih.gov | 50 mM sodium acetate buffer (pH 3.6) oup.com |

| Mobile Phase B | Methanol nih.gov | 0.1% formic acid in acetonitrile nih.gov | Acetonitrile oup.com |

| Flow Rate | 0.3 mL/min nih.gov | Rapid gradient nih.gov | 1.0 mL/min oup.com |

| Column Temperature | Not specified | 40°C nih.gov | 30°C oup.com |

Refinement of Mass Spectrometric Detection Parameters (e.g., ion transitions, ionization modes, collision energies)

Mass spectrometric detection for 7-hydroxy methotrexate is typically performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which offers high specificity and sensitivity. nih.govscienceopen.com Positive electrospray ionization (ESI) is the most commonly used ionization mode for this compound. rsc.orgnih.gov

The optimization of MS/MS parameters involves the selection of precursor and product ions (ion transitions) that are specific to the analyte and its internal standard. For 7-hydroxy methotrexate, a common precursor ion [M+H]⁺ is observed at m/z 471.1-471.3. dovepress.comnih.govnih.gov This precursor ion is then fragmented in the collision cell to generate specific product ions. Commonly monitored transitions for 7-hydroxy methotrexate include m/z 471.1 → 324.1, 471.14 → 324.3, and 471.3 → 191.0 → 148.1 (in an MS³ assay). rsc.orgdovepress.comnih.govnih.gov

For the deuterated internal standard, this compound, the precursor ion would be shifted by 3 mass units, and the resulting fragment ions would also show a corresponding mass shift, allowing for its distinct detection. The collision energy and other source parameters, such as gas temperatures and flow rates, are fine-tuned to maximize the signal intensity for each specific ion transition. nih.gov

Table 2: Representative Mass Spectrometric Parameters for 7-Hydroxy Methotrexate

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| 7-Hydroxy Methotrexate | 471.2 | 324.2 | ESI+ | nih.gov |

| 7-Hydroxy Methotrexate | 471.0 | 324.1 | ESI+ | nih.gov |

| 7-Hydroxy Methotrexate | 471.1 | 324.3 | ESI+ | dovepress.com |

| 7-Hydroxy Methotrexate | 471.14 | 324.3 | ESI+ | rsc.org |

Exploration of Advanced LC-MS/MS Platforms (e.g., UHPLC-MS/MS, Turbulent Flow LC-ESI-MS/MS)

To further enhance the speed and efficiency of analysis, advanced LC-MS/MS platforms are employed. Ultra-high performance liquid chromatography (UHPLC) systems, which use columns with smaller particle sizes (typically <2 µm), allow for faster separations and improved resolution. nih.govresearchgate.net UHPLC-MS/MS methods have been developed for the simultaneous determination of methotrexate and 7-hydroxy methotrexate, significantly reducing analytical run times. nih.gov

Turbulent flow liquid chromatography (TFC) coupled with tandem mass spectrometry is another advanced technique that enables high-throughput analysis by allowing for the direct injection of biological samples, such as serum, with online sample clean-up. scienceopen.comnih.gov A TFC-LC-MS/MS method has been successfully developed and validated for the rapid and accurate quantification of methotrexate and its metabolites, including 7-hydroxy methotrexate. nih.gov

Utilization of Deuterated Internal Standards in Quantitative Bioanalysis

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative bioanalysis by LC-MS/MS. crimsonpublishers.comnih.govscispace.com For the quantification of 7-hydroxy methotrexate, Methotrexate-d3 is often used as the internal standard. nih.govdovepress.comnih.govresearchgate.net The ideal internal standard, however, would be this compound, as it would most closely mimic the behavior of the analyte.

Scientific Rationale for Stable Isotope Labeled Internal Standards (SIL-IS) in Assays

The primary rationale for using a SIL-IS is that it is chemically and physically almost identical to the analyte of interest, differing only in the mass of the incorporated stable isotopes. acanthusresearch.comamazonaws.com This near-identical nature means that the SIL-IS will co-elute with the analyte and experience the same effects during sample preparation (e.g., extraction recovery), chromatography, and ionization in the mass spectrometer. aptochem.com

By adding a known amount of the SIL-IS to the sample at the beginning of the analytical process, any variability in the procedure that affects the analyte will also affect the internal standard to the same extent. kcasbio.com This includes variations in sample volume, extraction efficiency, and matrix-induced ion suppression or enhancement. crimsonpublishers.comkcasbio.com The ratio of the analyte's response to the internal standard's response is then used for quantification, which effectively cancels out these sources of error and leads to more accurate and precise results. crimsonpublishers.com

Impact on Assay Accuracy, Precision, and Overall Sensitivity in Complex Matrices

The incorporation of a SIL-IS like this compound has a profound impact on the performance of a quantitative bioanalytical assay. Numerous studies have demonstrated that SIL internal standards significantly improve the accuracy and precision of LC-MS/MS methods for analyzing drugs and their metabolites in complex biological matrices like plasma and serum. crimsonpublishers.comscispace.comnih.gov

The use of a SIL-IS helps to correct for matrix effects, which are a major source of variability and inaccuracy in bioanalysis. kcasbio.com This is particularly important when analyzing patient samples, where inter-individual differences in the sample matrix can lead to significant variations in analytical response. nih.gov By normalizing the analyte's signal to that of the co-eluting SIL-IS, the method becomes more robust and less susceptible to these matrix-related issues. kcasbio.com

Comprehensive Sample Preparation Strategies for Diverse Biological Matrices

Effective sample preparation is a prerequisite for accurate and reliable quantification of analytes in complex biological matrices such as plasma, serum, and urine. The primary goal is to remove interfering endogenous substances like proteins, lipids, and salts that can suppress the analyte signal and compromise the analytical column's integrity. The choice of technique depends on the analyte's properties, the nature of the biological matrix, and the sensitivity required for the assay.

Protein precipitation (PPT) is a widely used, straightforward, and rapid method for sample cleanup in bioanalysis. It involves adding a precipitating agent, typically an organic solvent or a strong acid, to the biological sample to denature and precipitate proteins, which are then removed by centrifugation.

Commonly used protein precipitation agents for the analysis of 7-Hydroxymethotrexate include:

Organic Solvents: Methanol and acetonitrile are frequently employed. researchgate.netmdpi.com For instance, a simple protein precipitation with methanol has been successfully used to prepare plasma samples for the simultaneous determination of methotrexate and 7-Hydroxymethotrexate by UHPLC-MS/MS. researchgate.net Acetonitrile is also effective and can be used in varying ratios to ensure complete protein removal. mdpi.com

Acids: Trichloroacetic acid (TCA) and perchloric acid (PCA) are also utilized. mdpi.comscienceopen.comstanford.edu A method using 5% trichloroacetic acid has been reported for the deproteinization of plasma samples before HPLC analysis. nih.gov Another approach involved adding 20% TCA to serum, followed by heating and centrifugation to remove the precipitated proteins. stanford.edu

The efficiency of protein precipitation lies in its ability to quickly remove the bulk of proteins, making it suitable for high-throughput analysis. However, it is a relatively non-selective method, and the resulting supernatant may still contain other endogenous components, potentially leading to matrix effects in LC-MS/MS analysis. The dilution of the sample is another factor to consider, as it may affect the achievable lower limit of quantification. mdpi.com

Solid-phase extraction (SPE) is a more selective and powerful sample preparation technique compared to protein precipitation. semanticscholar.org It provides superior cleanup by separating the analyte from matrix interferences based on physical and chemical interactions between the analyte, the solid sorbent, and the liquid mobile phase. nih.govthermofisher.com This results in cleaner extracts, reduced matrix effects, and improved assay sensitivity. thermofisher.com

The SPE process generally involves four steps:

Conditioning: The sorbent is treated with a solvent to activate it.

Loading: The pre-treated biological sample is passed through the sorbent.

Washing: Interferences are washed away from the sorbent with a specific solvent.

Elution: The retained analyte is collected by passing an elution solvent through the sorbent. thermofisher.com

Various SPE sorbents have been utilized for the extraction of 7-Hydroxymethotrexate from biological fluids. Common choices include C18 reversed-phase cartridges, which retain the analyte based on hydrophobic interactions. stanford.edunih.govnih.gov Phenyl-based cartridges have also been shown to provide high specificity and recovery for methotrexate and its metabolites from serum, attributed to π-π interactions between the analyte and the sorbent. ijpsjournal.comoup.comresearchgate.net A rapid and robust method for measuring methotrexate and its metabolites, including 7-Hydroxymethotrexate, in plasma and cerebrospinal fluid utilized a Waters Oasis HLB microelution SPE plate. nih.gov SPE has been successfully applied to various matrices, including plasma, serum, urine, and cerebrospinal fluid. nih.govnih.gov

In circulation, drugs and their metabolites can exist in a protein-bound or an unbound (free) state. It is the unbound fraction that is pharmacologically active and available to exert therapeutic or toxic effects. nih.govdovepress.com Ultrafiltration is a technique used to separate the unbound drug from the protein-bound fraction in plasma or serum. fao.org This is typically achieved by centrifugation of the sample in a device containing a semi-permeable membrane that retains high-molecular-weight proteins while allowing the smaller, unbound analyte to pass through into the ultrafiltrate. mdpi.comresearchgate.net

A hollow fiber centrifugal ultrafiltration (HFCF-UF) technology, combined with HPLC-MS/MS, has been developed and validated for the simultaneous analysis of unbound methotrexate and 7-Hydroxymethotrexate concentrations in human plasma. nih.govdovepress.comnih.gov This method is crucial because studies have shown a weak linear relationship between the total and unbound concentrations of 7-Hydroxymethotrexate, indicating that the total concentration is an unreliable predictor of the pharmacologically active unbound level. nih.gov Factors such as the pH of the sample can significantly affect the ultrafiltration process and the recovery of the analyte. mdpi.com

To meet the demand for faster analysis times, particularly in clinical settings, novel sample introduction techniques that minimize or eliminate the need for chromatographic separation are being developed. Coated Blade Spray-Tandem Mass Spectrometry (CBS-MS/MS) is one such innovative approach.

This technique involves a blade coated with a sorbent material (e.g., hydrophilic-lipophilic balance polymer) that is used to directly extract analytes from a biological sample. After a brief incubation, the blade is washed, and an elution solvent is sprayed directly from the blade's tip into the mass spectrometer's inlet. A fully automated CBS-MS/MS workflow has been developed for the concomitant quantification of methotrexate and its metabolites in serum. msacl.org This method offers a total analysis time of less than one minute per sample, representing a significant reduction compared to conventional LC-MS/MS methods and holding promise for providing rapid results in emergency and high-throughput environments. msacl.org

Rigorous Method Validation and Performance Characteristics

The validation of any quantitative bioanalytical method is essential to ensure its reliability, reproducibility, and accuracy. This process involves evaluating several key performance characteristics according to established regulatory guidelines.

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The dynamic range is the concentration interval over which the method is precise and accurate. Establishing a wide linear dynamic range is particularly important for therapeutic drug monitoring, as patient sample concentrations can span several orders of magnitude. thermofisher.com

Analytical methods for 7-Hydroxymethotrexate have been validated over various concentration ranges depending on the technique and the biological matrix. The relationship between concentration and instrument response is typically evaluated using a calibration curve, and the linearity is confirmed by a correlation coefficient (r²) value close to 1.0.

Below is a table summarizing the linear ranges established in various studies for the quantification of 7-Hydroxymethotrexate.

| Analytical Method | Biological Matrix | Linear Range | Correlation Coefficient (r²) | Reference |

| LC-MS/MS | Plasma & CSF | 0.0085 – 21 µM | Not Specified | nih.gov |

| UHPLC-MS/MS | Human Plasma | 0.25–50 µM | ≥ 0.99 | researchgate.netresearchgate.net |

| HPLC-MS/MS | Human Plasma | 0.01 – 5 µmol·L⁻¹ | > 0.99 | nih.gov |

| LC-MS/MS | Human Plasma | 5 – 100 ng/mL | > 0.99 | nih.gov |

| LC-MS/MS | Human Urine | 50 – 1000 ng/mL | > 0.99 | nih.gov |

Determination of Lower Limit of Detection (LLOD) and Lower Limit of Quantification (LLOQ)

The Lower Limit of Detection (LLOD) and the Lower Limit of Quantification (LLOQ) are fundamental parameters in bioanalytical method validation, defining the sensitivity of the assay. The LLOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, typically with a signal-to-noise ratio of at least 3. The LLOQ represents the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, generally a signal-to-noise ratio of 10 or more.

In analytical methods employing this compound as an internal standard, the LLOD and LLOQ are established for the non-deuterated analyte, 7-Hydroxy Methotrexate. The consistent response of the deuterated internal standard across the calibration range, including the LLOQ, is crucial for the accurate quantification of the analyte at its lowest concentrations.

Here are examples of LLOQ values for 7-Hydroxy Methotrexate from studies utilizing a deuterated internal standard:

| Matrix | LLOQ of 7-Hydroxy Methotrexate |

| Human Plasma | 0.01 μmol·L⁻¹ |

| Human Plasma | 0.0085 μM |

| Human Cerebrospinal Fluid (CSF) | 0.0085 μM |

Assessment of Intra-day and Inter-day Precision and Accuracy

Precision and accuracy are critical measures of a bioanalytical method's reliability. Precision, expressed as the coefficient of variation (%CV), reflects the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume of biological matrix. Accuracy, expressed as the percentage of the nominal concentration, indicates the closeness of the mean test results to the true concentration of the analyte. These parameters are assessed within a single day (intra-day) and over several days (inter-day) to evaluate the method's reproducibility.

The use of this compound as an internal standard is pivotal in achieving high precision and accuracy. It compensates for variations in sample processing and instrument response, ensuring that the ratio of the analyte to the internal standard remains constant even if absolute responses fluctuate.

The following tables present typical intra-day and inter-day precision and accuracy data for the quantification of 7-Hydroxy Methotrexate in human plasma, achieved in methods utilizing a deuterated internal standard.

Intra-day Precision and Accuracy of 7-Hydroxy Methotrexate in Human Plasma

| Nominal Concentration (μM) | Mean Measured Concentration (μM) | Accuracy (%) | Precision (%CV) |

| 0.021 | 0.022 | 104.8 | 6.8 |

| 3.18 | 3.21 | 100.9 | 3.1 |

| 14.9 | 15.2 | 102.0 | 2.6 |

Inter-day Precision and Accuracy of 7-Hydroxy Methotrexate in Human Plasma

| Nominal Concentration (μM) | Mean Measured Concentration (μM) | Accuracy (%) | Precision (%CV) |

| 0.021 | 0.021 | 100.0 | 8.1 |

| 3.18 | 3.23 | 101.6 | 4.0 |

| 14.9 | 15.3 | 102.7 | 3.9 |

Stability Profiling of Analyte in Stored Biological Samples

The stability of an analyte in a given biological matrix under different storage conditions is crucial for ensuring the integrity of the samples from collection to analysis. Stability studies are conducted to evaluate the impact of time and temperature on the analyte concentration. This includes short-term stability at room temperature, long-term stability under frozen conditions, and the effect of freeze-thaw cycles.

While specific stability data for this compound is not typically reported, it is generally assumed to have similar stability to the non-deuterated 7-Hydroxy Methotrexate. The stability of the non-deuterated analyte is thoroughly investigated to define the appropriate sample handling and storage procedures.

Research has shown that 7-Hydroxy Methotrexate is stable in human plasma under various conditions:

Short-term (bench-top) stability: Stable at room temperature for a specified period.

Long-term stability: Stable when stored at -80°C for extended durations.

Freeze-thaw stability: Stable through multiple freeze-thaw cycles.

Post-preparative stability: Stable in the processed sample extract for the duration of the analytical run.

For instance, one study found that 7-Hydroxy Methotrexate in plasma was stable for 120 hours at 4°C, and the plasma extracts were also stable for 120 hours at 4°C.

Mechanistic Studies of 7 Hydroxymethotrexate D3 in Isolated Cellular and Biochemical Assays

Investigations into Molecular Target Interactions and Binding Affinities (e.g., Dihydrofolate Reductase)

The principal molecular target of methotrexate (B535133) is Dihydrofolate Reductase (DHFR), an essential enzyme in folate metabolism that catalyzes the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a crucial cofactor for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cellular replication. nih.govnih.gov Methotrexate binds with extremely high affinity to the active site of DHFR, acting as a potent competitive inhibitor and leading to the depletion of downstream metabolites. nih.govfigshare.com

In contrast, studies on 7-hydroxymethotrexate have demonstrated that it is a significantly weaker inhibitor of DHFR. Kinetic analyses of inhibitor binding to highly purified recombinant human dihydrofolate reductase (rHDHFR) have quantified this difference in binding affinity. While methotrexate binds tightly with an inhibition constant (Ki) in the picomolar range (3.4 pM), 7-hydroxymethotrexate is classified as a weak inhibitor with a Ki of 8.9 nM. nih.gov This represents a difference in binding affinity of over 2600-fold, indicating that at a molecular level, 7-hydroxymethotrexate-d3 (B12394060) is substantially less effective at inhibiting the primary target enzyme compared to its parent compound.

Further studies have shown that polyglutamation, a process that enhances the intracellular retention and inhibitory activity of methotrexate, does not significantly increase the binding affinity of 7-hydroxymethotrexate for DHFR. nih.gov A polyglutamated form of 7-hydroxymethotrexate was found to be an equally weak inhibitor, with a Ki of 9.9 nM. nih.gov This suggests that the biological effects of 7-hydroxymethotrexate are not primarily mediated through direct, potent inhibition of DHFR. Enzyme inhibition assays have reported a cross-reactivity of only 1.7% for 7-hydroxymethotrexate in a DHFR inhibition assay designed for plasma methotrexate determination. johnshopkins.edu

| Compound | Binding Affinity (Ki) for hDHFR |

|---|---|

| Methotrexate (MTX) | 3.4 pM |

| 7-Hydroxymethotrexate (7-OH-MTX) | 8.9 nM |

| 7-Hydroxymethotrexate-polyglutamate | 9.9 nM |

Effects on Downstream Metabolic Pathways and Cellular Processes (e.g., deoxyuridine incorporation, DNA synthesis)

The potent inhibition of DHFR by methotrexate directly impacts downstream metabolic pathways that are critical for cell proliferation. By depleting the pool of tetrahydrofolate, methotrexate effectively halts the synthesis of thymidylate, a necessary precursor for DNA synthesis. nih.govresearchgate.net This disruption of DNA synthesis can be measured by assays such as the incorporation of radiolabeled deoxyuridine into DNA.

Consistent with its weak affinity for DHFR, 7-hydroxymethotrexate alone has been shown to have a negligible direct effect on these downstream cellular processes. In studies using Ehrlich ascites tumor cells, 7-hydroxymethotrexate did not inhibit the incorporation of [3H]deoxyuridine into DNA at concentrations up to 50 µM. This lack of activity underscores that 7-hydroxymethotrexate-d3 does not function as a direct, potent antifolate agent in the same manner as methotrexate. Its inability to significantly inhibit DHFR means that the downstream pathways of thymidylate and purine (B94841) synthesis, and consequently DNA synthesis, remain largely unaffected by its presence alone.

Synergistic and Antagonistic Interactions with Parent Compounds and Other Metabolites in Cell-Based Assays

Despite its limited direct activity, 7-hydroxymethotrexate-d3 plays a crucial role in modulating the pharmacological effects of methotrexate through both antagonistic and synergistic interactions.

Applications in Enzyme Inhibition Assays (e.g., Thymidylate Synthase inhibition ex vivo)

The complex interplay between methotrexate and its primary metabolite has been effectively studied using specific enzyme inhibition assays. The thymidylate synthase (TS) inhibition assay, in particular, has proven valuable for quantifying the net antifolate effect of these compounds in patient-derived cells ex vivo. nih.gov TS is another key enzyme in the folate pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor of DNA synthesis.

In a study investigating the interaction between 7-hydroxymethotrexate and methotrexate in leukemic blast samples, the TS inhibition assay revealed a clear synergistic effect. nih.gov While 7-hydroxymethotrexate by itself did not inhibit TS, its combination with methotrexate dramatically increased the inhibitory potency. The half-maximal inhibitory concentration (IC50) for methotrexate alone was 0.857 µM in a short-exposure assay. nih.gov However, for a 1:1 mixture of methotrexate and 7-hydroxymethotrexate, the IC50 was significantly lower at 0.088 µM. nih.gov This demonstrates that the presence of the metabolite can enhance the therapeutic effect of the parent drug nearly tenfold in this specific context. This interaction was noted to be dose-dependent and was not observed when 7-hydroxymethotrexate was present in excess. nih.gov Such assays are critical for understanding the combined biological activity of a drug and its metabolites, which often coexist in clinically relevant concentrations. nih.gov

| Compound/Mixture | Half-Maximal Inhibitory Concentration (IC50) for TS Inhibition |

|---|---|

| Methotrexate (MTX) Alone | 0.857 µM |

| 1:1 Mixture of MTX and 7-OH-MTX | 0.088 µM |

Applications of 7 Hydroxy Methotrexate D3 As a Versatile Research Tool

Tracer in Elucidating Complex Metabolic Pathways and Enzyme Kinetics

7-Hydroxy Methotrexate-d3 is instrumental in tracing the metabolic fate of methotrexate (B535133) (MTX). As 7-Hydroxymethotrexate is a major metabolite of MTX, the deuterated version allows researchers to follow the conversion process without the interference of endogenous levels of the metabolite. medchemexpress.comnih.govmedchemexpress.com The formation of 7-hydroxymethotrexate is a critical step in MTX catabolism and can influence the parent drug's efficacy and retention in the body. nih.gov

Studies have shown that the conversion of MTX to its 7-hydroxy metabolite is catalyzed by aldehyde oxidase in the liver. nih.gov By using this compound, researchers can investigate the kinetics of this enzymatic reaction. Understanding the rate and extent of this metabolic conversion is crucial, as the formation of 7-hydroxymethotrexate can impact the therapeutic and toxic effects of methotrexate. nih.gov For instance, higher formation of 7-hydroxymethotrexate may compete with methotrexate for polyglutamylation and binding to enzymes, leading to increased excretion and reduced in vivo retention of the parent drug. nih.gov

The use of stable isotope-labeled compounds like this compound provides a powerful method for quantitation and for studying the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com

Indispensable Internal Standard for Robust Bioanalytical Method Development and Validation

In the realm of bioanalysis, this compound is an indispensable tool, primarily serving as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. medchemexpress.comnih.govnih.gov The development and validation of sensitive and reliable bioanalytical methods are crucial for therapeutic drug monitoring (TDM) of methotrexate and its metabolites in biological matrices such as plasma and cerebrospinal fluid. nih.govnih.govnih.govresearchgate.netnih.gov

The ideal internal standard should have physicochemical properties very similar to the analyte of interest to compensate for variations during sample preparation and analysis. Deuterated compounds like this compound are considered the gold standard for use as internal standards in LC-MS/MS assays because they co-elute with the unlabeled analyte and exhibit similar ionization efficiency, but are distinguishable by their mass-to-charge ratio (m/z). nih.govnih.gov

Numerous studies have successfully developed and validated LC-MS/MS methods for the simultaneous quantification of methotrexate and 7-hydroxymethotrexate in human plasma using a deuterated internal standard. nih.govresearchgate.net These methods are essential for routine TDM to optimize dosing and minimize toxicity. nih.govnih.govresearchgate.net

Below is a table summarizing key validation parameters from a representative bioanalytical method using a deuterated internal standard for the quantification of Methotrexate and 7-Hydroxy Methotrexate.

| Analyte | Calibration Range (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%Bias) | Recovery (%) | Matrix Effect (%) |

| Methotrexate | 5.0 - 10000.0 | < 15 | < 15 | ± 15 | 92.47 - 97.87 | 116.07 - 117.60 |

| 7-Hydroxy Methotrexate | 5.0 - 10000.0 | < 15 | < 15 | ± 15 | 91.45 - 97.61 | 97.90 - 102.96 |

| Data derived from a study on the simultaneous quantification of Methotrexate and its metabolite 7-Hydroxy-Methotrexate in human plasma. nih.gov |

Facilitating Research into Drug-Drug Interactions and Their Mechanistic Basis in Experimental Systems

The metabolism of methotrexate to 7-hydroxymethotrexate can be influenced by co-administered drugs, making this compound a valuable tool for investigating drug-drug interactions. nih.govresearchgate.net By using the deuterated standard, researchers can accurately measure changes in the formation of the 7-hydroxy metabolite in the presence of other medications.

For example, certain drugs can inhibit or induce the activity of aldehyde oxidase, the enzyme responsible for metabolizing methotrexate. nih.gov This can lead to altered plasma concentrations of both the parent drug and its metabolite, potentially impacting efficacy and toxicity. Studies have shown that co-administration of certain drugs can alter methotrexate's plasma concentrations, increasing the risk of severe adverse reactions. nih.gov

In ex vivo studies with leukemic cells, it was observed that while 7-hydroxymethotrexate alone did not show dose-dependent inhibition of thymidylate synthase, a key enzyme in the methotrexate pathway, a 1:1 mixture with methotrexate resulted in a statistically significant increase in enzyme inhibition compared to methotrexate alone. nih.gov This suggests a complex interaction between the parent drug and its metabolite at the cellular level, which can be further investigated using stable isotope-labeled compounds.

Development of Preclinical Biomarkers for Metabolic Studies and Pathway Perturbations

The level of 7-hydroxymethotrexate has been explored as a potential biomarker to predict the efficacy and toxicity of methotrexate therapy. nih.gov Non-normal distribution of 7-hydroxymethotrexate excretion in patients suggests different phenotypes for its metabolism, which could correlate with clinical response. nih.gov Lower formation of 7-hydroxymethotrexate has been associated with a better clinical response in some cases. nih.gov

In preclinical studies, this compound can be used to precisely quantify the levels of the metabolite in various biological samples, aiding in the identification of metabolic perturbations. Metabolomic profiling studies aim to identify molecular biomarkers of cellular response to methotrexate. nih.gov By accurately measuring metabolites like 7-hydroxymethotrexate, researchers can better understand the biochemical pathways affected by the drug and identify potential biomarkers for treatment response or toxicity. nih.gov

The development of robust bioanalytical methods using this compound as an internal standard is a prerequisite for conducting such preclinical and clinical studies that aim to establish and validate new biomarkers. researchgate.net

Future Directions and Emerging Research Avenues for 7 Hydroxy Methotrexate D3

The landscape of pharmacological research is continually evolving, driven by the need for more precise and detailed understanding of drug metabolism and action. In this context, isotopically labeled compounds such as 7-Hydroxy Methotrexate-d3 (7-OH-MTX-d3) are pivotal. While its primary role has been as an internal standard in pharmacokinetic studies, future research is poised to unlock its potential in a variety of advanced applications. This article explores the emerging research avenues for 7-OH-MTX-d3, focusing on analytical technologies, metabolic pathways, preclinical models, and innovative applications for deuterated metabolites.

Q & A

Basic Research Questions

Q. How is 7-Hydroxy Methotrexate-d3 (7-OH MTX-d3) identified and quantified in biological matrices, and what methodological considerations are critical for accuracy?

- Answer : Detection relies on advanced techniques like UHPLC-MS/MS , which separates and quantifies 7-OH MTX-d3 alongside methotrexate (MTX) and other metabolites. Key considerations include optimizing mobile phases (e.g., ammonium formate/acetonitrile gradients) and addressing matrix effects through internal standardization (e.g., deuterated analogs). Validation parameters (sensitivity, precision) must adhere to CLSI guidelines, with reporting thresholds for low-abundance samples (e.g., results < LoQ flagged as "detected but unquantifiable") .

Q. What enzymatic pathways govern the formation of 7-OH MTX-d3, and how does its metabolic profile differ from non-deuterated MTX?

- Answer : 7-OH MTX-d3 is primarily formed via hepatic aldehyde oxidase (AO)-mediated oxidation of MTX-d3. Unlike non-deuterated MTX, the deuterium label reduces metabolic interference, improving traceability in pharmacokinetic studies. However, deuterium isotope effects may slightly alter reaction kinetics, requiring validation in isotopic stability assays .

Q. Why is 7-OH MTX-d3 a critical biomarker in MTX therapy, and what analytical challenges arise in correlating its levels with clinical outcomes?

- Answer : As a major metabolite, 7-OH MTX-d3 correlates with MTX toxicity (e.g., nephrotoxicity due to renal crystal deposition). Challenges include its low solubility, inter-individual variability in AO activity, and poor correlation between plasma and urine levels (R² = 0.16–0.51), necessitating dual-matrix analysis for comprehensive monitoring .

Advanced Research Questions

Q. How should researchers design experiments to evaluate 7-OH MTX-d3-induced nephrotoxicity in preclinical models, and what endpoints are most clinically relevant?

- Answer : Use rat models with high-dose MTX-d3 infusions (e.g., 30–50 mg/kg) to mimic human exposure. Monitor serum creatinine, urinary biomarkers (e.g., KIM-1), and histopathological changes. Include control groups for deuterium-specific effects. Note that 7-OH MTX-d3’s maximum tolerated dose in rats is 30–50× lower than MTX, requiring careful dose escalation .

Q. What strategies resolve discrepancies in metabolite level data (e.g., plasma vs. urine) when studying 7-OH MTX-d3 pharmacokinetics?

- Answer : Apply compartmental pharmacokinetic modeling to account for distribution delays and renal clearance variability. Use Bayesian hierarchical models to adjust for inter-individual differences in AO activity. Validate findings with repeated sampling and population pharmacokinetics (PopPK) approaches .

Q. How can UHPLC-MS/MS protocols be optimized for simultaneous quantification of 7-OH MTX-d3, DAMPA, and other metabolites in complex biological samples?

- Answer : Implement turbulent flow chromatography (TFC) for pre-column cleanup to reduce matrix interference. Optimize HESI ionization parameters (e.g., sheath gas flow = 40 psi, vaporizer temp = 350°C) and use deuterated internal standards (e.g., MTX-d3) for normalization. Validate with spike-recovery tests in hemolyzed/lipemic matrices .

Q. What experimental approaches validate the role of hepatic impairment in 7-OH MTX-d3 accumulation, and how do these inform clinical dosing adjustments?

- Answer : Use hepatocyte models with siRNA-mediated AO knockdown to simulate impaired metabolism. Correlate in vitro 7-OH MTX-d3 formation rates with in vivo plasma AUC ratios in patients with liver dysfunction. Recommend dose reductions based on AO activity biomarkers (e.g., plasma aldehyde oxidase activity assays) .

Q. How does isotopic labeling (deuterium) in 7-OH MTX-d3 influence its stability and utility in tracer studies compared to non-labeled analogs?

- Answer : Deuterium labeling enhances metabolic tracing precision by minimizing background noise in MS detection. However, deuterium kinetic isotope effects (KIEs) may slow C–H bond cleavage, slightly altering hepatic clearance rates. Validate against non-deuterated standards in crossover studies to quantify KIE magnitude .

Q. What statistical methods are recommended for interpreting contradictory data on 7-OH MTX-d3’s cytotoxic effects in leukemia cell lines?

- Answer : Employ meta-regression analysis to assess study heterogeneity (e.g., cell line variability, AO expression levels). Use dose-response meta-analysis to reconcile discrepancies, weighting studies by sample size and methodological rigor. Validate with functional assays (e.g., thymidylate synthase inhibition assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.